![molecular formula C21H16ClN3O B2581245 7-{[(3-Chlorophenyl)amino](pyridin-4-yl)methyl}quinolin-8-ol CAS No. 315240-09-6](/img/structure/B2581245.png)
7-{[(3-Chlorophenyl)amino](pyridin-4-yl)methyl}quinolin-8-ol
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Overview
Description
The molecule “7-{(3-Chlorophenyl)aminomethyl}quinolin-8-ol” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, substituted at the 7-position with a complex group containing a chlorophenyl group and a pyridine group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The quinoline core, the chlorophenyl group, and the pyridine group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make the compound relatively stable and potentially planar. The chlorine atom could make the compound more polar, potentially influencing its solubility properties .Scientific Research Applications
Metal Complex Formation
The study by Bortoluzzi et al. (2011) demonstrates the synthesis of Pt(II) and Pd(II) complexes with tridentate N-donor ligands derived from quinoline compounds, showcasing their preliminary reactivity and the formation of novel complexes. This work implies potential applications in catalysis and materials science, where metal-quinoline complexes are relevant (Bortoluzzi et al., 2011).
Antimicrobial Activity
El Mariah's research (2009) on the synthesis of novel pyrano[3,2-c]quinoline derivatives, including structures related to 7-{(3-Chlorophenyl)aminomethyl}quinolin-8-ol, highlights their antimicrobial properties. This indicates the compound's potential in developing new antimicrobial agents (El Mariah, 2009).
Antitubercular Agents
Kantevari et al. (2011) focused on the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones for antimycobacterial activity. Their findings suggest that derivatives of 7-{(3-Chlorophenyl)aminomethyl}quinolin-8-ol could be promising antitubercular agents, showcasing the potential for treating tuberculosis (Kantevari et al., 2011).
Molecular Switches
The study by Georgiev et al. (2021) on 7-hydroxyquinoline Schiff bases, which share structural similarities with the subject compound, explores their potential as tautomeric bistable switches. This indicates applications in molecular electronics and photonics, where such switches could be utilized for data storage or sensors (Georgiev et al., 2021).
Antibacterial Screening
Tihile and Chaudhari (2020) synthesized novel transition metal complexes of a Mannich base related to 7-{(3-Chlorophenyl)aminomethyl}quinolin-8-ol, demonstrating their potent antibacterial activity. This research underlines the compound's potential in the development of new antibacterial treatments (Tihile & Chaudhari, 2020).
Anti-Corrosion Applications
Douche et al. (2020) investigated the anti-corrosion performance of 8-hydroxyquinoline derivatives for mild steel in acidic media. While focusing on similar compounds, it suggests that 7-{(3-Chlorophenyl)aminomethyl}quinolin-8-ol could also offer potential applications in protecting metals from corrosion (Douche et al., 2020).
Future Directions
properties
IUPAC Name |
7-[(3-chloroanilino)-pyridin-4-ylmethyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c22-16-4-1-5-17(13-16)25-19(15-8-11-23-12-9-15)18-7-6-14-3-2-10-24-20(14)21(18)26/h1-13,19,25-26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUWONYFMQBFTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(C2=CC=NC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-{[(3-Chlorophenyl)amino](pyridin-4-yl)methyl}quinolin-8-ol |
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